1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate, also known as 4-FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been reported to have a range of biological effects, including antidepressant, anxiolytic, and antipsychotic properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been suggested that 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate may modulate the activity of the glutamate system, which is involved in various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate can modulate the levels of various neurotransmitters, including serotonin, dopamine, and glutamate, in the brain. It has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its antidepressant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other psychoactive compounds. It also has a relatively high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, its limited solubility in water and other solvents can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate. One area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with schizophrenia and other neurological disorders. Another area of research is the development of more potent and selective analogs of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate with improved pharmacokinetic properties. Additionally, the role of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate in modulating the activity of the glutamate system and its potential neuroprotective effects warrant further investigation.
Synthesemethoden
The synthesis of 1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 4-fluorobenzoyl chloride with 3-phenylpropylpiperazine in the presence of a base. The resulting compound is then converted to the oxalate salt form through a reaction with oxalic acid. The purity and yield of the synthesized compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-4-(3-phenylpropyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been reported to have anxiolytic and antidepressant effects in animal models, and its antipsychotic properties have been demonstrated in a rat model of schizophrenia. Moreover, its potential as a cognitive enhancer has also been investigated.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O.C2H2O4/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHIURJTYKJFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone;oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.